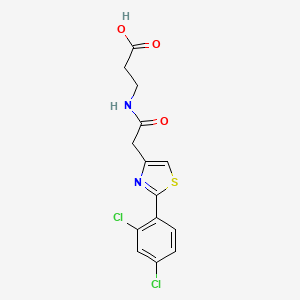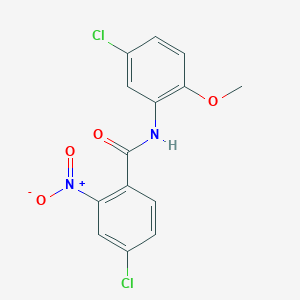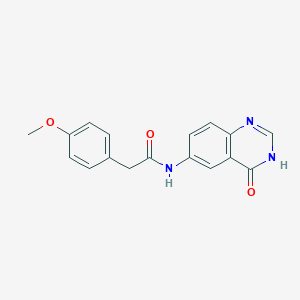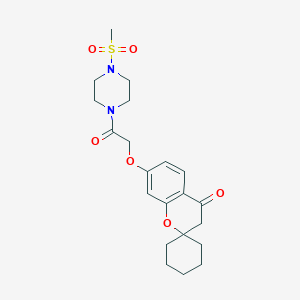
3-(2-(2-(2,4-Dichlorophenyl)thiazol-4-yl)acetamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2-(2,4-Dichlorophenyl)thiazol-4-yl)acetamido)propanoic acid is a complex organic compound that features a thiazole ring, a dichlorophenyl group, and an acetamido group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the dichlorophenyl group enhances the compound’s potential for various pharmacological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(2,4-Dichlorophenyl)thiazol-4-yl)acetamido)propanoic acid typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the thiazole ring.
Acetamido Group Addition: The acetamido group is introduced through an acylation reaction, where the thiazole derivative reacts with acetic anhydride or acetyl chloride.
Formation of Propanoic Acid:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a less chlorinated derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Less chlorinated derivatives.
Substitution: Various substituted thiazole or dichlorophenyl derivatives.
Applications De Recherche Scientifique
3-(2-(2-(2,4-Dichlorophenyl)thiazol-4-yl)acetamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can intercalate with DNA, disrupting its function and leading to cell death. The dichlorophenyl group enhances the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The acetamido group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
3-(2-(2-(2,4-Dichlorophenyl)thiazol-4-yl)acetamido)propanoic acid is unique due to the combination of its thiazole ring, dichlorophenyl group, and acetamido group. This combination enhances its potential for diverse biological activities and makes it a valuable compound for scientific research and pharmaceutical development.
Propriétés
Formule moléculaire |
C14H12Cl2N2O3S |
|---|---|
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
3-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C14H12Cl2N2O3S/c15-8-1-2-10(11(16)5-8)14-18-9(7-22-14)6-12(19)17-4-3-13(20)21/h1-2,5,7H,3-4,6H2,(H,17,19)(H,20,21) |
Clé InChI |
FTMGKDIUNCGETB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)CC(=O)NCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14938327.png)
![methyl 5-(2-methylpropyl)-2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14938340.png)
![(2R)-({[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B14938342.png)
![Methyl 3-nitro-5-[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B14938355.png)
![4-phenyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B14938362.png)

![4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B14938372.png)
![1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B14938377.png)
![[2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14938385.png)
![(S)-[(S)-2-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-propionylamino]-phenyl-acetic acid](/img/structure/B14938390.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide](/img/structure/B14938394.png)

![N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B14938405.png)

